({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)(2-PHENYLETHYL)AMINE
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Overview
Description
({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)(2-PHENYLETHYL)AMINE is a complex organic compound characterized by its unique structure, which includes a phenylethyl group and a benzylamine moiety linked through a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)(2-PHENYLETHYL)AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced through a nucleophilic substitution reaction, where a phenylethyl halide reacts with the tetrazole intermediate.
Formation of the Benzylamine Moiety: The final step involves the reaction of the tetrazole-phenylethyl intermediate with a benzylamine derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)(2-PHENYLETHYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by the addition of nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)(2-PHENYLETHYL)AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)(2-PHENYLETHYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2-phenylethyl)benzylamine: Lacks the tetrazole ring, resulting in different reactivity and applications.
(1-phenyl-1H-tetrazol-5-yl)benzylamine: Similar structure but without the phenylethyl group, leading to variations in biological activity.
Uniqueness
({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)(2-PHENYLETHYL)AMINE is unique due to the presence of both the phenylethyl group and the tetrazole ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H21N5O |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-phenyl-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine |
InChI |
InChI=1S/C22H21N5O/c1-3-8-18(9-4-1)14-15-23-17-19-10-7-13-21(16-19)28-22-24-25-26-27(22)20-11-5-2-6-12-20/h1-13,16,23H,14-15,17H2 |
InChI Key |
KVFJUYNGQCAMHH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
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